molecular formula C12H15NO B155170 3-ethyl-1-methyl-3-phenylazetidin-2-one CAS No. 1886-38-0

3-ethyl-1-methyl-3-phenylazetidin-2-one

Cat. No.: B155170
CAS No.: 1886-38-0
M. Wt: 189.25 g/mol
InChI Key: MPEXVFWFXHUJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-methyl-3-phenylazetidin-2-one is a four-membered lactam, which is a type of cyclic amide. This compound is part of the azetidinone family, which is known for its significant role in the synthesis of β-lactam antibiotics. The presence of the azetidinone ring is crucial for the biological activity of these antibiotics, making this compound an important building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-3-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates under basic conditions . Another method involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions. These reactions are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-3-phenylazetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site. This binding can block the enzyme’s function, leading to a therapeutic effect. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1-methyl-3-phenylazetidin-2-one is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups can enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1886-38-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-ethyl-1-methyl-3-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

MPEXVFWFXHUJME-UHFFFAOYSA-N

SMILES

CCC1(CN(C1=O)C)C2=CC=CC=C2

Canonical SMILES

CCC1(CN(C1=O)C)C2=CC=CC=C2

Key on ui other cas no.

1886-38-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.